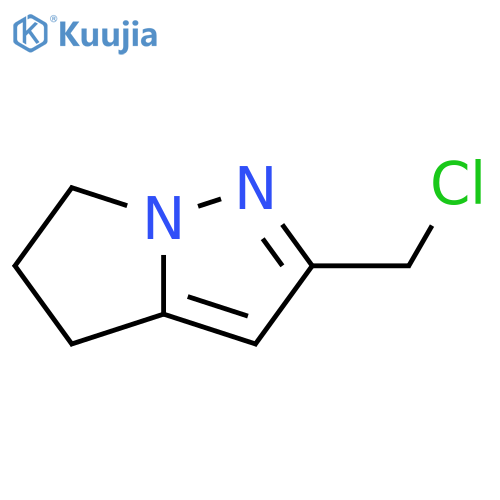

Cas no 1909337-19-4 (2-(chloromethyl)-4H,5H,6H-pyrrolo1,2-bpyrazole)

2-(chloromethyl)-4H,5H,6H-pyrrolo1,2-bpyrazole 化学的及び物理的性質

名前と識別子

-

- 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole

- 2-(chloromethyl)-4H,5H,6H-pyrrolo1,2-bpyrazole

-

- MDL: MFCD29906790

- インチ: 1S/C7H9ClN2/c8-5-6-4-7-2-1-3-10(7)9-6/h4H,1-3,5H2

- InChIKey: IMLYUHBBZVTTNG-UHFFFAOYSA-N

- ほほえんだ: N1=C(CCl)C=C2CCCN12

2-(chloromethyl)-4H,5H,6H-pyrrolo1,2-bpyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-248080-10.0g |

2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |

1909337-19-4 | 95% | 10.0g |

$2440.0 | 2024-06-19 | |

| Enamine | EN300-248080-5.0g |

2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |

1909337-19-4 | 95% | 5.0g |

$1644.0 | 2024-06-19 | |

| Enamine | EN300-248080-0.1g |

2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |

1909337-19-4 | 95% | 0.1g |

$197.0 | 2024-06-19 | |

| Enamine | EN300-248080-10g |

2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |

1909337-19-4 | 95% | 10g |

$2440.0 | 2023-09-15 | |

| Enamine | EN300-248080-5g |

2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |

1909337-19-4 | 95% | 5g |

$1644.0 | 2023-09-15 | |

| 1PlusChem | 1P01C24X-50mg |

2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |

1909337-19-4 | 95% | 50mg |

$219.00 | 2024-06-17 | |

| A2B Chem LLC | AW41457-1g |

2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |

1909337-19-4 | 95% | 1g |

$633.00 | 2024-04-20 | |

| A2B Chem LLC | AW41457-10g |

2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |

1909337-19-4 | 95% | 10g |

$2604.00 | 2024-04-20 | |

| A2B Chem LLC | AW41457-100mg |

2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |

1909337-19-4 | 95% | 100mg |

$243.00 | 2024-04-20 | |

| Enamine | EN300-248080-2.5g |

2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |

1909337-19-4 | 95% | 2.5g |

$1112.0 | 2024-06-19 |

2-(chloromethyl)-4H,5H,6H-pyrrolo1,2-bpyrazole 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

2-(chloromethyl)-4H,5H,6H-pyrrolo1,2-bpyrazoleに関する追加情報

2-(Chloromethyl)-4H,5H,6H-Pyrrolo[1,2-b]Pyrazole: A Comprehensive Overview

The compound with CAS No. 1909337-19-4, commonly referred to as 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule belongs to the class of pyrrolopyrazoles, which are known for their unique structural properties and potential applications in drug discovery. The pyrrolo[1,2-b]pyrazole core is a fused bicyclic system comprising a pyrrole ring and a pyrazole ring, creating a rigid and aromatic framework that is highly amenable to functionalization.

Recent studies have highlighted the versatility of 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole as a building block in medicinal chemistry. Its structure allows for easy substitution at various positions, enabling the creation of derivatives with diverse biological activities. For instance, researchers have explored the use of this compound in the development of antitumor agents, where its ability to modulate key cellular pathways has shown promise in preclinical models. Additionally, its role as a modulator of ion channels has opened new avenues in the treatment of neurological disorders.

The synthesis of 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole typically involves multi-step processes that leverage the principles of heterocyclic chemistry. One common approach involves the cyclization of appropriately substituted precursors under controlled conditions to form the fused pyrrolopyrazole ring system. The introduction of the chloromethyl group at position 2 is often achieved through nucleophilic substitution reactions or other functional group transformations. These methods are optimized to ensure high yields and purity of the final product.

From an analytical standpoint, CAS No. 1909337-19-4 has been characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm the compound's molecular structure and provide insights into its electronic properties. The molecule's aromaticity and conjugated system contribute to its stability and reactivity under various chemical conditions.

In terms of applications, 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole has found utility in both academic research and industrial settings. Its use as a chiral ligand in asymmetric catalysis has been explored by several research groups aiming to develop more efficient synthetic routes for complex molecules. Furthermore, its role as a scaffold for bioactive molecules continues to be investigated in drug discovery programs targeting various therapeutic areas.

Recent advancements in computational chemistry have also shed light on the electronic properties and reactivity patterns of this compound. Quantum mechanical calculations have provided detailed insights into its molecular orbitals and potential interactions with biological targets. These studies are instrumental in guiding further research into its therapeutic potential.

In conclusion, CAS No. 1909337-19-4, or 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole, stands out as an important molecule in contemporary organic chemistry due to its structural versatility and promising biological activities. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly significant role in both academic and industrial settings.

1909337-19-4 (2-(chloromethyl)-4H,5H,6H-pyrrolo1,2-bpyrazole) 関連製品

- 2580206-81-9(1-phenyl-1H-1,2,4-triazole-5-sulfonamide)

- 5780-36-9(2-(Methylthio)thiophene)

- 1421923-86-5((E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide)

- 1704125-01-8(2-(2-fluoro-6-methylphenyl)propan-2-amine)

- 2171963-66-7(3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole)

- 15250-29-0(2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)-)

- 1361500-50-6(3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol)

- 17626-86-7(2-(propan-2-yl)-1,3-benzothiazole)

- 862705-62-2(4-(3-methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine)

- 392295-73-7(N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide)